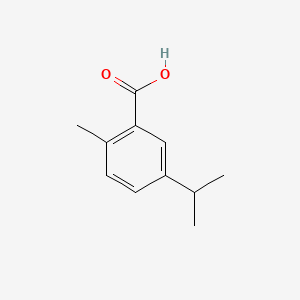
p-CYMENE-2-CARBOXYLIC ACID
Übersicht
Beschreibung
P-CYMENE-2-CARBOXYLIC ACID is a chemical compound with the molecular formula C11H14O2 . It is related to the family of terpenes, especially monocyclic monoterpenes . Its structure consists of a benzene ring para-substituted with a methyl group and an isopropyl group .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, two ruthenium–arene complexes with the generic formula [RuCl 2 ( p -cymene) (NHC)] were readily obtained from natural, abundant, and renewable methylxanthine alkaloids used as N -heterocyclic carbene (NHC) precursors . Another synthesis method involves the addition of carboxylic acids onto 1-hexyne, catalyzed by [RuCl 2 ( p -cymene) (PTA)] complex to give enol esters .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring para-substituted with a methyl group and an isopropyl group . The molecular weight is 178.23 g/mol .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can participate in ruthenium-catalyzed allylic alkylations . It can also react with carboxylic acids using [RuCl 2 ( p -cymene)] 2 as the catalyst and Ag 2 CO 3 as the oxidant, resulting in ortho -C–H acyloxylation to afford acyloxylation products .Physical and Chemical Properties Analysis
This compound has several physical and chemical properties. It has a molecular weight of 178.23 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 . It is insoluble in water, but miscible with organic solvents .Wissenschaftliche Forschungsanwendungen
Autocatalysis in C-H Bond Activation
- Study Context : Research by Flegeau et al. (2011) discusses the use of Ru(II)(carboxylate)(2)(p-cymene) complexes in the C-H bond activation of 2-phenylpyridine. They found an autocatalytic process catalyzed by the carboxylic acid coproduct and water, which accelerates the overall reaction. This insight is crucial in understanding the mechanism of C-H bond activation in functional arenes (Flegeau et al., 2011).
Sustainable Kinetic Resolution and Bio-catalysis
- Study Context : Iemhoff et al. (2018) explored the esterification of 2-phenylpropionic acid in bio-based solvents using enzyme catalysis (CALB, Novozyme 435). They developed a multi-parameter correlation to explain experimental observations and operated a continuous flow process using p-cymene as the solvent. This study highlights the integration of sustainable solvents and flow chemistry for kinetic resolution (Iemhoff et al., 2018).
Antimicrobial Properties
- Study Context : Marchese et al. (2017) provided a comprehensive review of the antimicrobial properties of p-cymene. They emphasized its significance in traditional medicines and the need for further studies to confirm its efficacy and safety in human healthcare applications (Marchese et al., 2017).
Organic Acid Synthesis from Citrus Waste
- Study Context : Clark et al. (2012) demonstrated the synthesis of p-cymene-2-sulphonic acid from citrus waste. This organic acid was shown to be comparable to p-toluenesulphonic acid in acid catalysis, indicating the potential of p-cymene derivatives in sustainable chemistry applications (Clark et al., 2012).
Ruthenium-Catalyzed Oxidative Alkenylation
- Study Context : Arockiam et al. (2011) reported on the use of Ru(OAc)2(p-cymene) in the oxidative alkenylation of N-aryl pyrazoles. This study provides insights into the potential of p-cymene derivatives in facilitating complex organic reactions (Arockiam et al., 2011).
Antioxidant Activity
- Study Context : An evaluation by Oliveira et al. (2015) on the antioxidant potential of p-cymene highlighted its significant decrease in lipid peroxidation and nitrite content. This finding suggests the potential therapeutic applications of p-cymene in oxidative stress-related conditions (Oliveira et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Future research on p-CYMENE-2-CARBOXYLIC ACID could focus on its potential applications in drug discovery, particularly in the development of PROteolysis TArgeting Chimeras (PROTACs), which are heterobifunctional molecules emerging as a powerful modality in drug discovery . Another area of interest could be the development of new catalytic systems based on ruthenium, which are more active and more selective .
Wirkmechanismus
Target of Action
It has been found that similar compounds, such as ruthenium (ii)–arene complexes, have shown significant anticancer properties . These complexes have been studied for their anti-metastatic activities .
Mode of Action
Ruthenium (ii)–arene complexes, which include p-cymene, have been found to exhibit anti-metastatic properties . These complexes interact with their targets, leading to changes that inhibit metastasis .
Biochemical Pathways
It has been suggested that p-cymene, a component of the compound, is degraded through the p-cumate route and the 2,3-dihydroxy-p-cumate central pathway into tca cycle precursors .
Pharmacokinetics
It has been found that similar compounds, such as ruthenium (ii)–arene complexes, have entered clinical trials . This suggests that these compounds have favorable pharmacokinetic properties, including bioavailability.
Result of Action
Ruthenium (ii)–arene complexes, which include p-cymene, have been found to exhibit significant anticancer properties . These complexes have been studied for their anti-metastatic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of p-CYMENE-2-CARBOXYLIC ACID. For instance, temperature has been found to influence the reaction of similar compounds . .
Biochemische Analyse
Biochemical Properties
p-CYMENE-2-CARBOXYLIC ACID plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the metabolism of the model aromatic-degrading bacterium Burkholderia xenovorans LB400 . The catabolic p-cymene and p-cumate genes are clustered on the LB400 major chromosome .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have an antioxidant potential in the hippocampus of mice by determining the levels of thiobarbituric acid reactive substances (TBARS), nitrite content, and activity of catalase (CAT) and superoxide dismutase (SOD) .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to improve serum levels of glucose, total cholesterol, triglycerides, high-density lipoprotein cholesterol, low-density lipoprotein, very-low-density lipoprotein, alkaline phosphatase, alanine aminotransferase, aspartate aminotransferase, malondialdehyde, and the expression of mTOR, Akt, and phospho-Akt protein in diabetic animals .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound exhibits changes in its effects. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, treatment with p-cymene at a dose of 50mg/kg produced a significant reduction in lipid peroxidation .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors. For instance, the upper pathway of p-cymene metabolism occurs by progressive oxidation of the methyl side-chain to carboxylic acid, generating p-cumate .
Transport and Distribution
This compound is transported and distributed within cells and tissues. For instance, p-cymene induced diverse membrane and transport proteins including the p-cymene transporter CymD .
Subcellular Localization
It is known that p-cymene-grown cells exhibited fuzzy outer and inner membranes and an increased periplasm .
Eigenschaften
IUPAC Name |
2-methyl-5-propan-2-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7(2)9-5-4-8(3)10(6-9)11(12)13/h4-7H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTZFEMYDOAQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190981 | |
| Record name | p-Cymene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3754-72-1 | |
| Record name | p-Cymene-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003754721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Cymene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


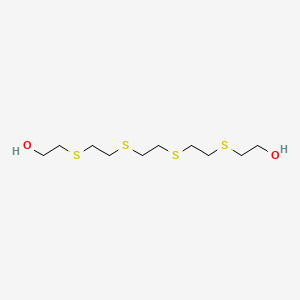
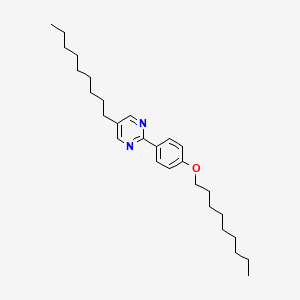
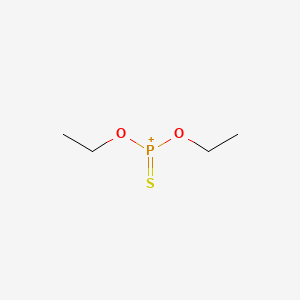
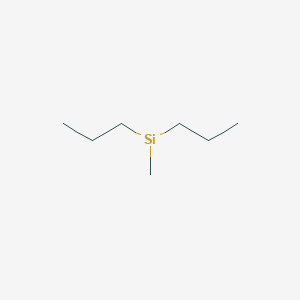
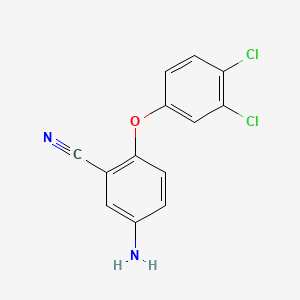
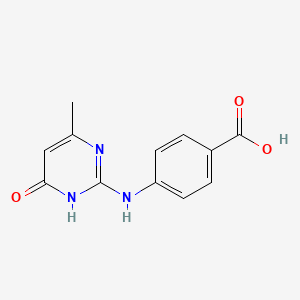
![Dibutyl[2-(methylamino)ethyl]amine](/img/structure/B3059424.png)

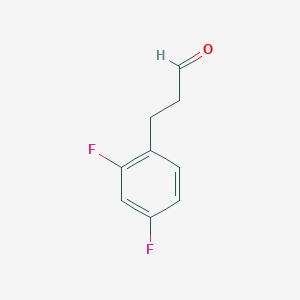
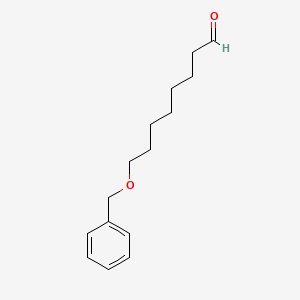
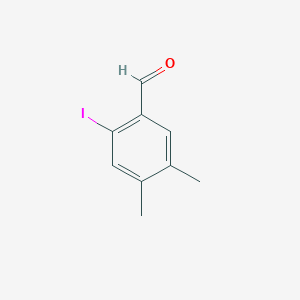
![[1,1'-Biphenyl]-2-ethanol](/img/structure/B3059431.png)


